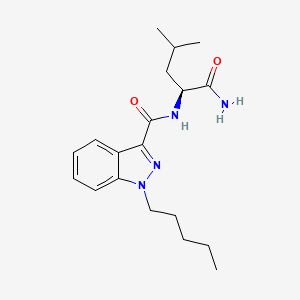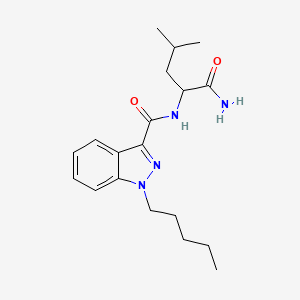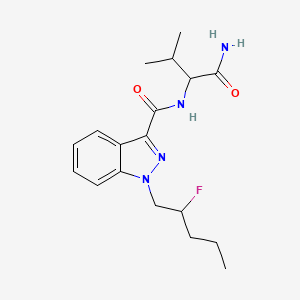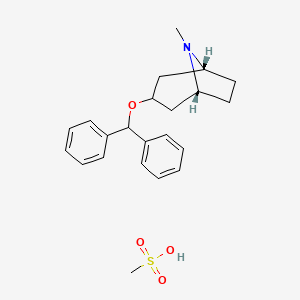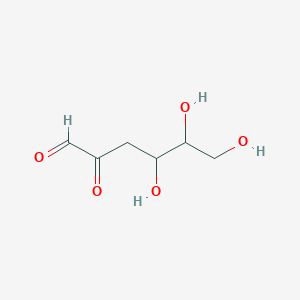
3-deoxy Glucosone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy Glucosone is a highly reactive dicarbonyl sugar, known for its role as a marker for diabetes. It is a product of the Maillard reaction, which occurs when glucose reacts with amino groups in proteins. This compound is significant due to its involvement in the formation of advanced glycation end-products (AGEs), which are linked to various diseases such as diabetes, atherosclerosis, hypertension, Alzheimer’s disease, inflammation, and aging .
Preparation Methods
3-Deoxy Glucosone can be synthesized through several methods:
Maillard Reaction: This natural process involves the reaction of glucose with primary amino groups of lysine or arginine in proteins.
Degradation of Fructose 3-Phosphate: Another pathway involves the degradation of fructose 3-phosphate, which also leads to the formation of this compound.
Chemical Reactions Analysis
3-Deoxy Glucosone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, contributing to the formation of AGEs.
Reduction: This reaction can lead to the formation of less reactive compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Reaction conditions: Typically involve physiological pH and temperature.
Scientific Research Applications
3-Deoxy Glucosone has a wide range of applications in scientific research:
Biology: It plays a role in studying the Maillard reaction and its impact on biological systems.
Medicine: It is a marker for diabetes and is involved in the study of diabetic complications.
Industry: It is used in cross-linking studies due to its reactivity with protein amino groups.
Mechanism of Action
3-Deoxy Glucosone exerts its effects through the formation of AGEs. It reacts with amino groups in proteins, leading to the formation of AGEs, which can alter protein structure and function. This process is accelerated in hyperglycemic conditions, contributing to diabetic complications. The molecular targets include proteins such as collagen and crystallin, and the pathways involved are related to oxidative stress and inflammation .
Comparison with Similar Compounds
3-Deoxy Glucosone is unique due to its high reactivity and role in AGE formation. Similar compounds include:
- **Methylgly
Properties
IUPAC Name |
4,5,6-trihydroxy-2-oxohexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
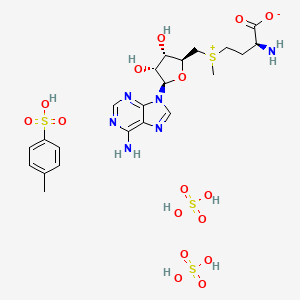
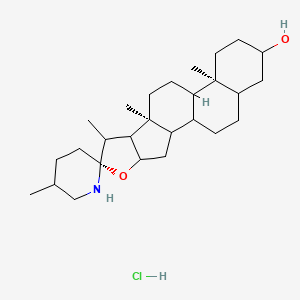
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
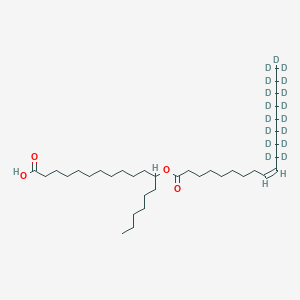


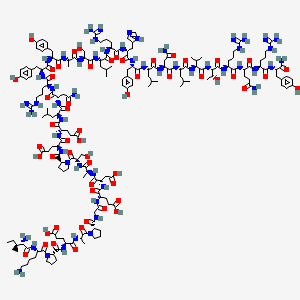
![(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B10765715.png)
